molecular formula C17H17N3O5S B11528463 N-(2-nitrophenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2-nitrophenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11528463
M. Wt: 375.4 g/mol
InChI Key: HMWNJXFYQNUSEX-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-3-(pyrrolidine-1-sulfonyl)benzamide typically involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Sulfonylation: Attachment of a sulfonyl group to the benzamide structure.

    Amidation: Formation of the amide bond between the nitrophenyl and pyrrolidine-1-sulfonyl groups.

Industrial Production Methods

Industrial production methods may involve large-scale nitration and sulfonylation reactions under controlled conditions to ensure high yield and purity. These processes often require specialized equipment and safety measures due to the reactive nature of the intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Amino Derivatives: Formed by reduction of the nitro group.

    Substituted Benzamides: Formed by nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Nitrophenyl)benzamide: Lacks the sulfonyl group, resulting in different chemical properties.

    3-(Pyrrolidine-1-sulfonyl)benzamide: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

N-(2-Nitrophenyl)-3-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C17H17N3O5S/c21-17(18-15-8-1-2-9-16(15)20(22)23)13-6-5-7-14(12-13)26(24,25)19-10-3-4-11-19/h1-2,5-9,12H,3-4,10-11H2,(H,18,21)

InChI Key

HMWNJXFYQNUSEX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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